molecular weight and properties of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride
molecular weight and properties of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride
An In-depth Technical Guide to 2-(2-Bromophenoxy)ethane-1-sulfonyl Chloride: Synthesis, Properties, and Applications
Introduction
2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a reactive sulfonyl chloride moiety and a brominated aromatic ring, presents a versatile platform for the synthesis of novel therapeutic agents. The sulfonyl chloride group serves as a handle for the introduction of sulfonamide functionalities, a well-established pharmacophore present in a wide array of approved drugs. Concurrently, the bromo-substituent offers a site for further molecular elaboration through cross-coupling reactions, enabling the exploration of diverse chemical space. This guide provides a comprehensive overview of the molecular properties, a detailed synthetic protocol, and the potential applications of this valuable research chemical.
Physicochemical and Structural Properties
The properties of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride can be predicted based on its constituent functional groups and the known characteristics of analogous compounds. A summary of its key quantitative data is presented below.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₈BrClO₃S | - |
| Molecular Weight | 299.57 g/mol | Calculated |
| Physical State | Likely a solid or high-boiling liquid | Inferred from analogs |
| Solubility | Soluble in aprotic organic solvents | Inferred from analogs |
| Moisture Sensitivity | High | [1] |
The molecular structure consists of a 2-bromophenoxy group linked via an ether bond to an ethanesulfonyl chloride. The presence of the electron-withdrawing sulfonyl chloride group and the bromine atom influences the reactivity of the entire molecule.
Caption: Chemical structure of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride.
Synthesis of 2-(2-Bromophenoxy)ethane-1-sulfonyl Chloride
The synthesis of 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride can be achieved through a multi-step process starting from commercially available 2-bromophenol. The following protocol is a representative method adapted from established procedures for analogous compounds.[2][3]
Experimental Protocol
Step 1: Synthesis of 2-(2-Bromophenoxy)ethanol
-
To a solution of 2-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Causality: The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide which is a potent nucleophile. This phenoxide then displaces the bromide from 2-bromoethanol in an Sₙ2 reaction to form the ether linkage.
Step 2: Synthesis of 2-(2-Bromophenoxy)ethylthiol
This step can be achieved via a two-step, one-pot reaction involving the conversion of the alcohol to a bromide followed by reaction with a sulfur nucleophile.
-
Dissolve the 2-(2-bromophenoxy)ethanol (1.0 eq) in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C and add phosphorus tribromide (0.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
In a separate flask, prepare a solution of sodium hydrosulfide (NaSH) (1.2 eq) in ethanol.
-
Slowly add the crude 2-(2-bromophenoxy)ethyl bromide solution to the NaSH solution at 0 °C.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude thiol.
Causality: Phosphorus tribromide is an effective reagent for converting primary alcohols to alkyl bromides. The resulting bromide is then subjected to nucleophilic substitution with the hydrosulfide anion to introduce the thiol functionality.
Step 3: Oxidative Chlorination to 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride
-
Suspend the crude 2-(2-bromophenoxy)ethylthiol in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension in an ice bath to below 0 °C.
-
Bubble chlorine gas through the vigorously stirred suspension while maintaining the temperature below 10 °C.
-
Monitor the reaction until the thiol is completely converted to the sulfonyl chloride.
-
Separate the organic layer, wash with cold brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the final product, 2-(2-bromophenoxy)ethane-1-sulfonyl chloride.
Causality: The oxidative chlorination of thiols is a standard method for the synthesis of sulfonyl chlorides.[4] Chlorine gas in an aqueous acidic medium acts as both the oxidant and the source of chlorine.
Caption: Proposed synthetic workflow for 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride.
Reactivity and Potential Applications
The primary utility of 2-(2-bromophenoxy)ethane-1-sulfonyl chloride in medicinal chemistry lies in its ability to act as a versatile building block.[5]
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Synthesis of Sulfonamides: The sulfonyl chloride group reacts readily with primary and secondary amines to form stable sulfonamide linkages.[6] This reaction is fundamental to the synthesis of a vast number of biologically active molecules, including antibacterial, anticancer, and anti-inflammatory agents.[5]
-
Cross-Coupling Reactions: The bromine atom on the phenyl ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, facilitating the generation of libraries of compounds for structure-activity relationship (SAR) studies.
-
Kinase Inhibitors: Many kinase inhibitors feature a sulfonamide moiety that can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The (2-bromophenoxy)ethyl portion of the molecule can be tailored to occupy specific hydrophobic pockets within the enzyme's active site.[5]
Caption: Key reactivity pathways for 2-(2-Bromophenoxy)ethane-1-sulfonyl chloride.
Safety and Handling
Based on the safety data for analogous sulfonyl chlorides, 2-(2-bromophenoxy)ethane-1-sulfonyl chloride should be handled with extreme care in a well-ventilated chemical fume hood.[1][7][8][9][10]
-
Hazards: This compound is expected to be corrosive and cause severe skin burns and eye damage.[1][7] It is also likely to be harmful if swallowed or inhaled.[7] Contact with water may liberate toxic gas (HCl).[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] It is moisture-sensitive and should be stored under an inert atmosphere.[1]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[10]
Conclusion
2-(2-Bromophenoxy)ethane-1-sulfonyl chloride is a promising and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its dual reactivity allows for the facile introduction of the sulfonamide pharmacophore and subsequent diversification through cross-coupling reactions. While specific experimental data for this compound is not widely available, its properties and reactivity can be reliably inferred from closely related structures. The synthetic protocols and reactivity patterns described in this guide provide a solid foundation for researchers and scientists to utilize this compound in their research endeavors. As with all reactive chemical species, appropriate safety precautions must be strictly adhered to during its handling and use.
References
-
Royal Society of Chemistry. Synthesis of sulfonyl chloride substrate precursors. [Link]
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PrepChem.com. Synthesis of Ethane sulfenyl chloride. [Link]
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Semantic Scholar. Studies on synthesis of 2-bromobenzenesulfonyl chloride. [Link]
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Wikipedia. 2-Chloroethanesulfonyl chloride. [Link]
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PubChem. 2-Phenylethane-1-sulfonyl chloride. [Link]
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National Institutes of Health. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]
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Chemsrc. CAS#:1339051-42-1 | 2-[2-(Propan-2-yloxy)ethoxy]ethane-1-sulfonyl chloride. [Link]
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ChemRxiv. Rapid and scalable halosulfonylation of strain-release reagents. [Link]
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